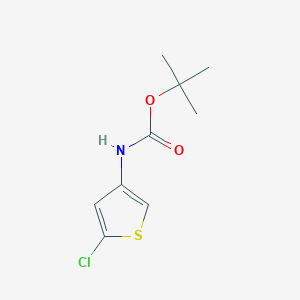![molecular formula C21H24Cl2N2O3 B2927255 N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide CAS No. 479556-00-8](/img/structure/B2927255.png)
N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. DPA is a member of the piperidine class of compounds and has been shown to have a wide range of biological effects.
作用機序
The exact mechanism of action of DPA is not fully understood, but it is believed to act on several different receptors in the brain and nervous system. DPA has been shown to interact with the mu-opioid receptor, the delta-opioid receptor, and the nociceptin/orphanin FQ peptide receptor. Additionally, DPA has been shown to inhibit the reuptake of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects are believed to contribute to the analgesic, anti-addictive, and neuroprotective effects of DPA.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter release, the inhibition of inflammatory signaling pathways, and the regulation of ion channels. Additionally, DPA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. However, the exact biochemical and physiological effects of DPA are still being studied, and more research is needed to fully understand its mechanisms of action.
実験室実験の利点と制限
One of the main advantages of using DPA in lab experiments is its specificity for certain receptors and signaling pathways. This specificity allows researchers to isolate the effects of DPA and study its mechanisms of action in a controlled environment. Additionally, DPA has been shown to have low toxicity and is well-tolerated in animal models, making it a safe and reliable compound for use in lab experiments. However, one of the limitations of using DPA in lab experiments is its relatively high cost, which may limit its use in certain research areas.
将来の方向性
There are several future directions for research on DPA. One area of research is the development of more efficient synthesis methods for DPA, which could reduce its cost and make it more widely available for research. Additionally, more research is needed to fully understand the mechanisms of action of DPA and its effects on different receptors and signaling pathways. Finally, more research is needed to explore the potential pharmacological applications of DPA, particularly in the areas of pain management, addiction treatment, and neurological disorders.
合成法
The synthesis of DPA involves a multi-step process that requires specialized equipment and expertise. The starting material for the synthesis is 3,4-dichlorobenzylamine, which is reacted with 4-piperidone to form the intermediate product, 1-(3,4-dichlorobenzyl)-4-piperidone. This intermediate is then reacted with 4-methoxyphenol to form the final product, N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide. The synthesis of DPA has been optimized over the years, and several variations of the method have been reported in the literature.
科学的研究の応用
DPA has been extensively studied for its potential pharmacological applications. Some of the research areas where DPA has shown promise include pain management, addiction treatment, and neurological disorders. DPA has been shown to have analgesic effects in animal models of pain, and it has been suggested that it may be a useful alternative to opioid-based pain medications. Additionally, DPA has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential candidate for addiction treatment. Finally, DPA has been shown to have neuroprotective effects in animal models of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O3/c1-27-17-3-5-18(6-4-17)28-14-21(26)24-16-8-10-25(11-9-16)13-15-2-7-19(22)20(23)12-15/h2-7,12,16H,8-11,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYFALKIGQGAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2927172.png)

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2927177.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2927181.png)

![1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2927183.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927184.png)
![O-[(1-Methylcyclopropyl)methyl]hydroxylamine](/img/structure/B2927188.png)

![2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2927191.png)

![[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine](/img/structure/B2927194.png)
